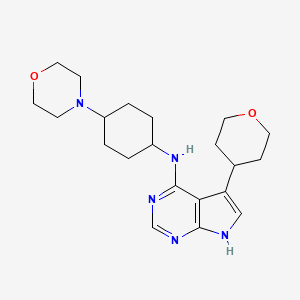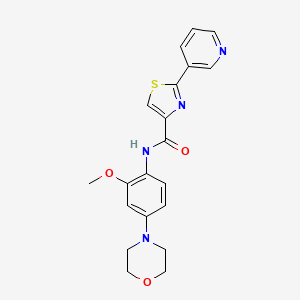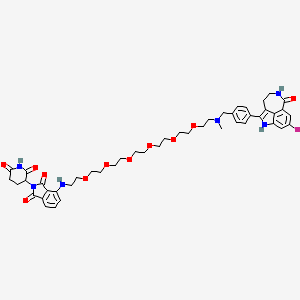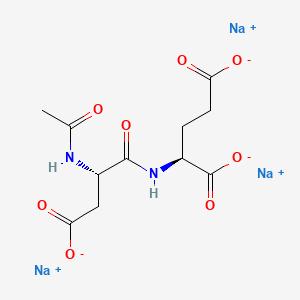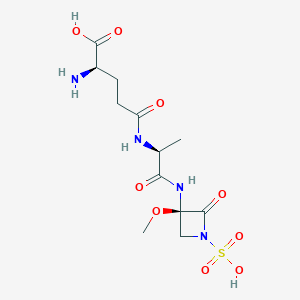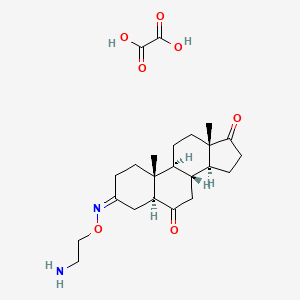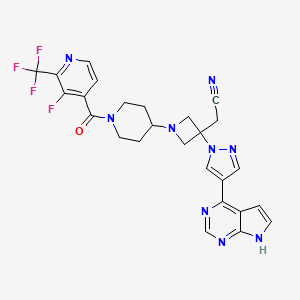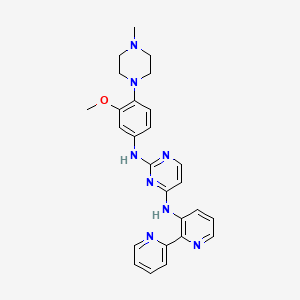
JND3229
Vue d'ensemble
Description
JND3229 est un composé organique synthétique qui agit comme un inhibiteur de quatrième génération du récepteur du facteur de croissance épidermique (EGFR). Il a été spécifiquement conçu pour surmonter la résistance à l'osimertinib, un inhibiteur de l'EGFR de troisième génération, due à la mutation EGFR C797S . This compound présente une activité antiproliférative puissante et est principalement utilisé dans la recherche sur le cancer, en particulier pour le carcinome non à petites cellules .
Applications De Recherche Scientifique
JND3229 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of EGFR inhibitors and their interactions with various mutations.
Biology: Employed in cellular studies to understand the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating non-small cell carcinoma and other cancers with EGFR mutations.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mécanisme D'action
Target of Action
The primary target of JND3229 is the EGFR C797S . EGFR, or Epidermal Growth Factor Receptor, is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation . The C797S mutation in EGFR is known to induce resistance against third-generation EGFR inhibitor drugs .
Mode of Action
This compound acts as a reversible inhibitor of the EGFR C797S mutation . It binds to the EGFR C797S mutant with high potency, thereby inhibiting its function . This interaction between this compound and EGFR C797S has been elucidated through high-resolution X-ray crystallographic structure determination .
Biochemical Pathways
The inhibition of EGFR C797S by this compound affects the downstream signaling pathways of EGFR, which are involved in cell growth and proliferation . .
Pharmacokinetics
It is known that this compound exhibits good anti-proliferative activity and can effectively inhibit tumor growth in vivo , suggesting favorable bioavailability.
Result of Action
This compound’s inhibition of the EGFR C797S mutation results in potent anti-proliferative activity, effectively inhibiting tumor growth . It exhibits good in vitro and in vivo monodrug anticancer efficacy in a xenograft mouse model of BaF3/EGFR 19D/T790M/C797S cells .
Analyse Biochimique
Biochemical Properties
JND3229 interacts with the EGFR L858R/T790M/C797S, EGFR WT, and EGFR L858R/T790M enzymes . It inhibits these enzymes, thereby leading to cell death of EGFR-expressing tumor cells . The nature of these interactions is inhibitory, as this compound is a reversible inhibitor of these enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the EGFR enzymes, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can effectively inhibit tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting mutant forms of EGFR . This leads to a decrease in the activity of these enzymes, resulting in the inhibition of tumor growth . The binding interactions between this compound and EGFR are reversible, allowing for the potential recovery of enzyme activity once the compound is removed .
Temporal Effects in Laboratory Settings
It has been shown to have good anti-proliferative activity and can effectively inhibit tumor growth in vivo
Méthodes De Préparation
La préparation du JND3229 implique la synthèse d'un dérivé de pyrimidopyrimidinone. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer la formation du composé avec une pureté et un rendement élevés . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
JND3229 subit plusieurs types de réactions chimiques, notamment:
Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction: Le composé peut être réduit pour former différents produits réduits.
Substitution: this compound peut subir des réactions de substitution où des substituants spécifiques sur la molécule sont remplacés par d'autres groupes fonctionnels.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier le comportement des inhibiteurs de l'EGFR et leurs interactions avec diverses mutations.
Biologie: Employé dans des études cellulaires pour comprendre les effets de l'inhibition de l'EGFR sur la prolifération cellulaire et l'apoptose.
Médecine: Investigated pour ses applications thérapeutiques potentielles dans le traitement du carcinome non à petites cellules et d'autres cancers avec des mutations de l'EGFR.
Industrie: Utilisé dans le développement de nouvelles thérapies contre le cancer et comme composé de référence dans la découverte de médicaments
Mécanisme d'action
This compound exerce ses effets en inhibant de manière réversible la mutation EGFR C797S. Il se lie à la forme mutante de l'EGFR, empêchant son activation et les voies de signalisation subséquentes qui conduisent à la prolifération et à la survie cellulaires. Cette inhibition entraîne l'induction de l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses exprimant la mutation de l'EGFR .
Comparaison Avec Des Composés Similaires
JND3229 est unique parmi les inhibiteurs de l'EGFR en raison de sa capacité à surmonter la résistance causée par la mutation EGFR C797S. Les composés similaires comprennent:
Osimertinib: Un inhibiteur de l'EGFR de troisième génération qui est efficace contre les mutations T790M mais pas les mutations C797S.
Gefitinib: Un inhibiteur de l'EGFR de première génération qui est actif contre les mutations de l'EGFR mais dont l'efficacité est limitée contre les mutations résistantes.
Erlotinib: Un autre inhibiteur de l'EGFR de première génération avec des limitations similaires à celles du gefitinib.
This compound se démarque par sa grande puissance et sa spécificité pour la mutation EGFR C797S, ce qui en fait un outil précieux dans la recherche sur le cancer et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLWGBZNXIVAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JND3229 interact with its target, EGFRC797S, and what are the downstream effects?
A1: this compound acts as a potent inhibitor of the EGFRC797S mutant. [] While the abstract doesn't explicitly detail the downstream effects, inhibiting EGFRC797S is expected to block downstream signaling pathways involved in cell growth and proliferation in cancer cells harboring this mutation. This inhibition is likely the mechanism behind the observed in vitro and in vivo anticancer efficacy. Further research is needed to fully elucidate the specific downstream effects and signaling pathways affected by this compound.
Q2: What is the structural basis for this compound's interaction with EGFRT790M/C797S?
A2: The research utilized high-resolution X-ray crystallography to determine the structure of this compound bound to EGFRT790M/C797S. [] This provides crucial information about the specific interactions between the drug molecule and the amino acids within the binding site of the mutant EGFR protein. Understanding these interactions is essential for structure-based drug design and for developing next-generation EGFRC797S inhibitors with improved potency and selectivity.
Q3: Has this compound shown any promising results in preclinical models?
A3: Yes, this compound demonstrated good in vitro and in vivo anticancer activity. [] The study specifically mentions its efficacy in a xenograft mouse model using BaF3 cells expressing the EGFR19D/T790M/C797S mutations. This indicates the compound's potential to inhibit tumor growth in a living organism, supporting further investigation of this compound as a potential therapeutic for EGFRC797S-driven cancers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
